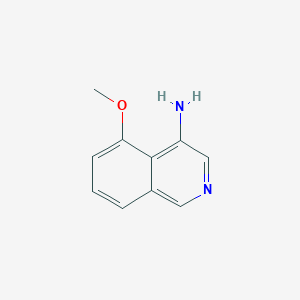
5-Methoxyisoquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxyisoquinolin-4-amine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels-Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or gold may be employed to facilitate the cyclization and functionalization processes .
化学反応の分析
Types of Reactions: 5-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
5-Methoxyisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5-Methoxyisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to changes in gene expression and can have therapeutic effects in cancer treatment . The compound’s effects on other molecular pathways are still under investigation.
類似化合物との比較
5-Methoxyquinoline: Another methoxy-substituted quinoline derivative with similar structural features.
8-Methoxyisoquinolin-5-amine: A closely related compound with a different substitution pattern.
Uniqueness: 5-Methoxyisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EZH2 sets it apart from other isoquinoline derivatives, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
5-methoxyisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,11H2,1H3 |
InChIキー |
IYPOOUBSOITYHR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CN=CC(=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


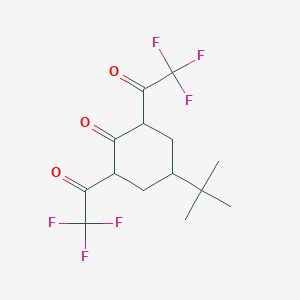

![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
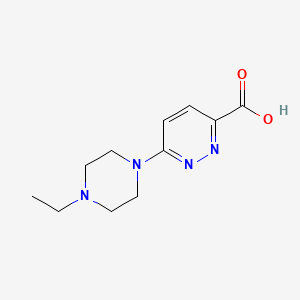

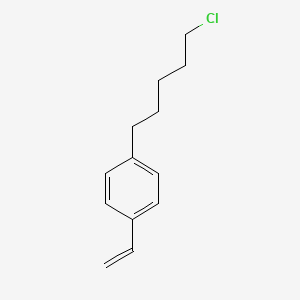
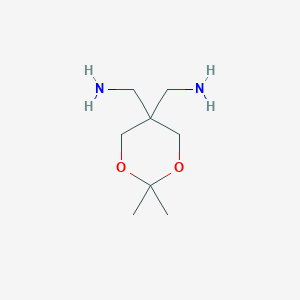
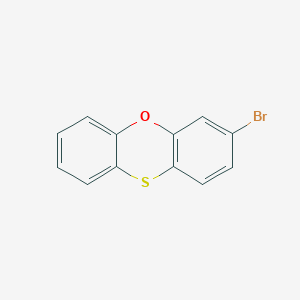
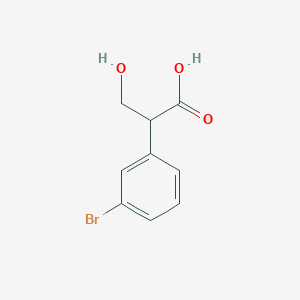
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
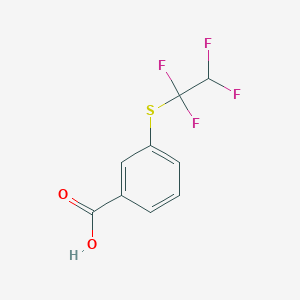
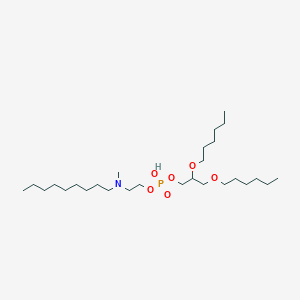
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
